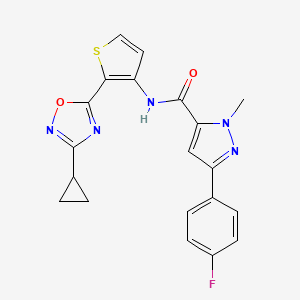
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a pyrazole core substituted with a thiophene and an oxadiazole moiety, which are known to enhance biological activity. The presence of the cyclopropyl group and the fluorophenyl substituent further contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₂S |
| Molecular Weight | 357.42 g/mol |
| SMILES | Cc1cn(c(=O)n1C(=O)N)C2=C(SC2=N)C(=N)C=C2 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Oxadiazole Derivative | MCF-7 | 0.65 |
| Oxadiazole Derivative | HeLa | 2.41 |
| Reference Compound | MCF-7 | 0.50 |
These results suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of p53 and caspase cascades .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymes : Similar compounds have shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Flow cytometry studies revealed that these compounds can trigger apoptosis in a dose-dependent manner .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of derivatives on human leukemia cell lines. The results indicated that certain oxadiazole derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Study 2: Molecular Docking Studies
Molecular docking studies demonstrated strong interactions between the oxadiazole derivatives and target proteins involved in cancer signaling pathways. The binding affinity was comparable to well-known inhibitors such as Tamoxifen .
特性
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-26-16(10-15(24-26)11-4-6-13(21)7-5-11)19(27)22-14-8-9-29-17(14)20-23-18(25-28-20)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJYWIBKLADGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=C(SC=C3)C4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














